Glycycoumarin
Overview
Description
Glycycoumarin is an isoflavone derived from vegetable roots including licorice12. It exhibits potent hepatoprotective effects12. It protects hepatocytes through activation of autophagy and mitigation of ER stress/GSK-3 –JNK/CHOP-mitochondria cascade activation12.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of Glycycoumarin3.
Molecular Structure Analysis
Glycycoumarin is a lipophilic compound with strong lipid solubility4. It has a molecular weight of 368.3799 g/mol4. The molecular formula is C21H20O614.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions of Glycycoumarin5.
Physical And Chemical Properties Analysis
Glycycoumarin is a lipophilic compound with strong lipid solubility4. It has a molecular weight of 368.3799 g/mol, a melting point of 243.5–244.5 °C/231 mmHg, and a density of 1.3 ± 0.1 g/cm34. However, the poor solubility of Glycycoumarin in water and the accompanying reactions of the phase I (hydroxylation) and II (glucuronidation) metabolism limit its druggability4.
Scientific Research Applications
Anticancer Properties : Glycycoumarin shows potential in cancer treatment, particularly in liver cancer. It can sensitize liver cancer cells to specific treatments and directly target oncogenic kinases like T-LAK cell-originated protein kinase (TOPK) for cancer cell growth inhibition and apoptosis induction (Zhang et al., 2016); (Zhang et al., 2018).
Hepatoprotective Effects : Glycycoumarin has demonstrated efficacy in protecting against various liver diseases, including alcoholic and non-alcoholic fatty liver diseases, acetaminophen-induced hepatotoxicity, and liver cancer. Its mechanisms of action involve activating antioxidant systems, stimulating AMPK-mediated energy homeostasis, and inducing autophagy degradation processes (Zhang et al., 2019).
Anti-inflammatory and Antispasmodic Effects : It has been found to inhibit smooth muscle contraction through the inhibition of phosphodiesterases, particularly isozyme 3, making it a potent antispasmodic agent (Sato et al., 2006).
Metabolic Syndrome Treatment : Glycycoumarin has applications in treating metabolic syndrome, demonstrating efficacy in removing lipid droplets in both in vitro and in vivo models of hepatic steatosis. It activates the AMP-activated protein kinase signaling pathway and up-regulates certain genes, contributing to its anti-lipogenic effect (Zhang et al., 2017).
Antiviral Activities : Glycycoumarin, among other compounds from licorice, has demonstrated anti-Hepatitis C virus activity, acting at the post-entry step of the virus lifecycle (Adianti et al., 2014).
Pharmacokinetics and Metabolism : Studies on the metabolism of glycycoumarin in rats have been conducted, revealing its primary metabolism pathways and the identification of novel metabolites. This research contributes to understanding the pharmacokinetics of glycycoumarin (Wang et al., 2014).
General Pharmacological Activities : A comprehensive review of the literature highlights the wide-ranging pharmacological effects of coumarin compounds in licorice, including glycycoumarin. These effects include anticancer, hepatoprotective, antispasmodic, immunosuppressive, anti-inflammatory, and antibacterial properties (Zang, 2020).
Safety And Hazards
Glycycoumarin is classified as Combustible Solids under the Storage Class Code 117. It is recommended to use safety goggles with side-shields, protective gloves, impervious clothing, and a suitable respirator when handling Glycycoumarin8.
Future Directions
While Glycycoumarin has shown promising biological activities, its poor solubility in water and low bioavailability limit its druggability4. Therefore, further research is needed to improve its pharmacokinetic profile3.
properties
IUPAC Name |
3-(2,4-dihydroxyphenyl)-7-hydroxy-5-methoxy-6-(3-methylbut-2-enyl)chromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O6/c1-11(2)4-6-14-18(24)10-19-16(20(14)26-3)9-15(21(25)27-19)13-7-5-12(22)8-17(13)23/h4-5,7-10,22-24H,6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZYSZZDSYIBYLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C2=C(C=C1O)OC(=O)C(=C2)C3=C(C=C(C=C3)O)O)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20241630 | |
Record name | 3-(2,4-Dihydroxy-phenyl)-7-hydroxy-5-methoxy-6-(3-methyl-but-2-enyl)-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20241630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Glycycoumarin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038225 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Glycycoumarin | |
CAS RN |
94805-82-0 | |
Record name | Glycycoumarin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=94805-82-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glycycoumarin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094805820 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(2,4-Dihydroxy-phenyl)-7-hydroxy-5-methoxy-6-(3-methyl-but-2-enyl)-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20241630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GLYCYCOUMARIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CWQ2B8G346 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Glycycoumarin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038225 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
243.5 - 244.5 °C | |
Record name | Glycycoumarin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038225 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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